1,3-Glycerol dierucate
Overview
Description
1,3-Glycerol dierucate: is a diester compound formed from glycerol and erucic acid. It is a type of diacylglycerol, specifically a 1,3-diacylglycerol, where two erucic acid molecules are esterified at the first and third hydroxyl groups of glycerol. The molecular formula of this compound is C47H88O5 , and it has a molecular weight of approximately 733.1986 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Glycerol dierucate can be synthesized through the esterification of glycerol with erucic acid. The reaction typically involves the use of a catalyst, such as an immobilized lipase enzyme, to facilitate the esterification process. The reaction is carried out under solvent-free conditions to enhance the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts, such as lipase enzymes immobilized on nanosized magnetite particles. This method enhances the regioselectivity and efficiency of the esterification process. The reaction is conducted in a reactor with controlled temperature and molar ratios of glycerol to erucic acid to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Glycerol dierucate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids.
Common Reagents and Conditions:
Esterification: Catalyzed by lipase enzymes, typically under solvent-free conditions at temperatures around 50-65°C.
Hydrolysis: Can be catalyzed by acids or bases, leading to the breakdown of the ester bonds to form glycerol and erucic acid.
Transesterification: Involves the use of alcohols and a catalyst, such as sodium methoxide, to exchange the ester groups.
Major Products:
Esterification: this compound.
Hydrolysis: Glycerol and erucic acid.
Transesterification: New esters formed from the exchange of ester groups.
Scientific Research Applications
1,3-Glycerol dierucate has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other complex lipids and esters.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of 1,3-Glycerol dierucate involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release glycerol and erucic acid, which can then participate in various biochemical processes. The compound’s ability to form stable emulsions makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
1,3-Diacylglycerol: Similar in structure but can have different fatty acids esterified at the first and third positions.
Glyceryl dioleate: Another diester of glycerol but with oleic acid instead of erucic acid.
Glyceryl distearate: A diester of glycerol with stearic acid.
Uniqueness: 1,3-Glycerol dierucate is unique due to the presence of erucic acid, which has a long carbon chain and a double bond. This gives the compound distinct physical and chemical properties, such as higher melting points and different solubility characteristics compared to other diacylglycerols .
Properties
IUPAC Name |
[3-[(Z)-docos-13-enoyl]oxy-2-hydroxypropyl] (Z)-docos-13-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTMTZFHKUDGSX-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585130 | |
Record name | 2-Hydroxypropane-1,3-diyl (13Z,13'Z)di-docos-13-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(22:1n9/0:0/22:1n9) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128389-74-2 | |
Record name | 1,3-Glycerol dierucate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128389742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,3-diyl (13Z,13'Z)di-docos-13-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-GLYCEROL DIERUCATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68A80CA2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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